Octafluoro-3-methoxyprop-1-ene
Overview
Description
Octafluoro-3-methoxyprop-1-ene is a fluorinated organic compound with the molecular formula C4F8O It is characterized by the presence of multiple fluorine atoms and a trifluoromethoxy group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octafluoro-3-methoxyprop-1-ene typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the reaction of pentafluoroallyl fluoride with trifluoromethyl hypofluorite. The reaction is carried out in the presence of a catalyst, such as a metal fluoride, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the reactivity of fluorinated compounds and the potential release of toxic by-products .
Chemical Reactions Analysis
Types of Reactions
Octafluoro-3-methoxyprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and metal catalysts are used.
Addition: Electrophiles like halogens and nucleophiles such as amines can react with the double bond.
Oxidation/Reduction: Strong oxidizing or reducing agents are required, often under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while addition reactions can produce saturated compounds with new functional groups .
Scientific Research Applications
Octafluoro-3-methoxyprop-1-ene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of Octafluoro-3-methoxyprop-1-ene involves its interaction with molecular targets through its fluorinated groups. The high electronegativity of fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include:
Electrophilic Addition: The double bond can react with electrophiles, leading to the formation of new bonds.
Nucleophilic Substitution: Fluorine atoms can be replaced by nucleophiles, altering the compound’s structure and properties.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)prop-1-ene: Similar structure but with a different substitution pattern.
1,1,3,3,3-Pentafluoropropene: Lacks the trifluoromethoxy group.
Perfluoroisobutene: Contains a similar fluorinated backbone but with different functional groups
Uniqueness
Octafluoro-3-methoxyprop-1-ene is unique due to the presence of both pentafluoro and trifluoromethoxy groups, which confer distinct chemical properties. These features make it valuable for specific applications where high fluorine content and reactivity are desired .
Properties
IUPAC Name |
1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)prop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F8O/c5-1(2(6)7)3(8,9)13-4(10,11)12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYXRHPMKLWCEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(OC(F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382474 | |
Record name | Octafluoro-3-methoxyprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67641-44-5 | |
Record name | Octafluoro-3-methoxyprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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